3-Fluoro-N-propylaniline
Overview
Description
3-Fluoro-N-propylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a propyl group
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation and Clemmensen Reduction:
Direct Nucleophilic Substitution:
Industrial Production Methods:
- Industrial production typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial to ensure high purity and efficiency.
Types of Reactions:
Common Reagents and Conditions:
- Common reagents include halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products:
Scientific Research Applications
3-Fluoro-N-propylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-Fluoro-N-propylaniline exerts its effects involves interactions with various molecular targets:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Properties
IUPAC Name |
3-fluoro-N-propylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIKJQYSRSDKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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